3,5-Dimethyl-3'-pyrrolidinomethyl benzophenone
Overview
Description
3,5-Dimethyl-3’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C20H23NO and a molecular weight of 293.4 g/mol . It is a benzophenone derivative, characterized by the presence of a pyrrolidinomethyl group attached to the benzophenone core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-3’-pyrrolidinomethyl benzophenone typically involves the reaction of 3,5-dimethylbenzoyl chloride with 3-(pyrrolidinomethyl)phenyl magnesium bromide under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 3,5-Dimethyl-3’-pyrrolidinomethyl benzophenone may involve the use of large-scale reactors and automated systems to control the reaction parameters precisely. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-3’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3,5-Dimethyl-3’-pyrrolidinomethyl benzophenone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler structure without the pyrrolidinomethyl group.
4-Methylbenzophenone: A benzophenone derivative with a single methyl group.
3,5-Dimethylbenzophenone: A benzophenone derivative with two methyl groups but lacking the pyrrolidinomethyl group.
Uniqueness
3,5-Dimethyl-3’-pyrrolidinomethyl benzophenone is unique due to the presence of both the 3,5-dimethyl groups and the pyrrolidinomethyl group, which confer distinct chemical and physical properties
Properties
IUPAC Name |
(3,5-dimethylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-15-10-16(2)12-19(11-15)20(22)18-7-5-6-17(13-18)14-21-8-3-4-9-21/h5-7,10-13H,3-4,8-9,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOVCLBSUYJNAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643204 | |
Record name | (3,5-Dimethylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-49-5 | |
Record name | (3,5-Dimethylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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